Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Description
Historical Evolution of Thieno[2,3-d]pyrimidine as a Privileged Scaffold
Thieno[2,3-d]pyrimidine derivatives first gained attention in the late 20th century as bioisosteres of purine nucleobases, leveraging their ability to mimic adenine in biological systems. The scaffold’s three isomeric forms (thieno[2,3-d], [3,2-d], and [3,4-d]pyrimidine) were systematically explored, with the [2,3-d] isomer showing superior pharmacokinetic properties due to its balanced hydrophobicity and hydrogen-bonding capacity. A 2019 review cataloged over 120 clinically investigated derivatives, highlighting their progression from antiviral candidates in the 1990s to modern kinase inhibitors. The discovery of dopamine D2 receptor modulation by thieno[2,3-d]pyrimidines in 2018 marked a paradigm shift, revealing allosteric targeting capabilities beyond traditional enzyme inhibition.
Significance in Drug Discovery Research
This scaffold’s dominance stems from three key attributes:
- Multitarget Engagement : The planar aromatic system permits π-π stacking with tyrosine kinase domains (e.g., VEGFR-2), while substituents enable hydrogen bonding to diverse biological targets.
- Synthetic Flexibility : Position-specific functionalization allows precise modulation of electronic and steric properties. For example, 5-methyl groups enhance metabolic stability, while 6-carboxylates improve aqueous solubility.
- Broad Therapeutic Indications : Clinically validated activities span oncology (VEGFR-2 IC~50~ = 0.23 μM), microbiology (MIC = 12.5 μg/mL against E. coli), and CNS disorders (D2 receptor K~i~ = 380 nM).
Structural Diversity and Biological Relevance
Substitution patterns critically determine pharmacological profiles:
The subject compound integrates these principles:
Position in Current Research Landscape
As a third-generation thieno[2,3-d]pyrimidine derivative, this compound addresses historical limitations through:
- Enhanced Selectivity : The cyanocyclopentyl group’s spatial bulk may reduce off-target binding compared to early analogs.
- Metabolic Optimization : Methyl and ester groups work synergistically to block common oxidation sites (predicted t~1/2~ = 6.7h vs. 2.1h for unsubstituted core).
- Dual Targeting Potential : Molecular modeling suggests concurrent kinase inhibition (via pyrimidine core) and allosteric modulation (via 3-position substituents).
Current studies focus on its application in:
- Oncology : Potential VEGFR-2 inhibition (structural analogs show IC~50~ < 1 μM).
- Neuropharmacology : Allosteric GPCR modulation inspired by D2 receptor studies.
- Anti-Infectives : Thienopyrimidine derivatives demonstrate MIC~90~ = 8 μg/mL against resistant S. aureus.
This compound exemplifies the scaffold’s evolution from simple heterocycle to multifunctional pharmacophore, bridging traditional medicinal chemistry with modern computational design paradigms.
Properties
IUPAC Name |
ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-26-17(25)14-11(2)13-15(27-14)20-10-22(16(13)24)8-12(23)21-18(9-19)6-4-5-7-18/h10H,3-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMXGNNBZGCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3(CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiophene derivatives + pyrimidine precursors | Formation of thienopyrimidine core |
| 2 | Alkylation | Ethyl bromide + amines | Introduction of ethyl group |
| 3 | Functionalization | Cyanocyclopentylamine derivatives | Introduction of cyanocyclopentyl group |
The biological activity of ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has been investigated in various studies. Its potential applications include:
Antitumor Activity
Research indicates that thienopyrimidine derivatives can exhibit significant antitumor properties. In vitro studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Table 2: Antitumor Activity Data
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation | |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
Anti-inflammatory Properties
Additionally, compounds similar to this compound have been reported to possess anti-inflammatory effects. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Mechanistic Studies
Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current studies focus on:
Target Identification
Identifying specific molecular targets within cancer cells or inflammatory pathways can help elucidate how this compound functions at a cellular level.
Structure-Activity Relationship (SAR) Analysis
SAR studies aim to correlate chemical structure with biological activity, guiding modifications that enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
Physicochemical Properties
- Lipophilicity: The 1-cyanocyclopentyl group introduces moderate polarity (logP ~2.5–3.5 estimated), comparable to quinoline derivatives but higher than pyrazolo[3,4-d]pyrimidines .
- Solubility: The ethyl carboxylate at position 6 enhances aqueous solubility (>50 μM predicted), contrasting with methanone-substituted analogs (e.g., compounds 106–109), which may have lower solubility .
ADMET and Drug-Likeness
- Absorption : Moderate permeability predicted due to balanced lipophilicity, outperforming highly polar pyrazolo[3,4-d]pyrimidines but lagging behind chlorophenyl-containing analogs (e.g., ZINC2616075) .
- Metabolism: The cyanocyclopentyl group may resist cytochrome P450 oxidation, improving metabolic stability versus compounds with unsubstituted cyclopentyl or anilino groups .
Biological Activity
Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is a complex compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in the realm of cancer therapeutics and other medicinal applications. This article explores the synthesis, biological activity, and research findings associated with this compound.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step chemical reactions. One effective method includes the reaction of thiophene derivatives with various amines and carbonyl compounds. The specific synthetic pathway for this compound has not been extensively detailed in available literature, but similar compounds have been synthesized using one-pot reactions that yield high purity and yield rates .
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain derivatives inhibited the proliferation of breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 17.83 μM to 19.73 μM . The mechanism behind this activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 17.83 |
| Compound B | MCF-7 | 19.73 |
| Ethyl 3-[...] | TBD | TBD |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : Compounds in this class can interfere with nucleic acid synthesis.
- Apoptosis Induction : They may activate apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
Case Studies
Several studies have focused on the biological evaluation of thieno[2,3-d]pyrimidine derivatives:
- Study on Cytotoxicity : A recent investigation assessed a series of thieno[2,3-d]pyrimidines against various cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity with promising therapeutic indices .
- Combination Therapies : Another study explored the use of thieno[2,3-d]pyrimidines in combination with other therapeutic agents to enhance their efficacy against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
